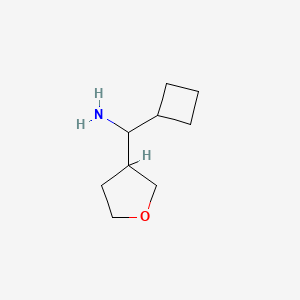

Cyclobutyl(oxolan-3-yl)methanamine

Description

Cyclobutyl(oxolan-3-yl)methanamine is a bicyclic amine featuring a cyclobutane ring and a tetrahydrofuran (oxolane) moiety connected via a methanamine backbone. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its rigid, three-dimensional structure, which enhances binding affinity in drug candidates.

Properties

IUPAC Name |

cyclobutyl(oxolan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-9(7-2-1-3-7)8-4-5-11-6-8/h7-9H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSQVGUJHULDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2CCOC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(oxolan-3-yl)methanamine typically involves the reaction of cyclobutylamine with oxolan-3-ylmethanol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the methanamine linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(oxolan-3-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl(oxolan-3-yl)methanone, while reduction could produce cyclobutyl(oxolan-3-yl)methanol.

Scientific Research Applications

Cyclobutyl(oxolan-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclobutyl(oxolan-3-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the cyclobutyl and oxolan-3-yl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: Presumed to be C₉H₁₇NO (based on structural analysis).

- CAS Number : 1481380-48-6 .

- Purity : ≥95% (as listed in commercial catalogs) .

- Availability : Discontinued by suppliers like CymitQuimica but historically priced at €716.00/50 mg .

Its synthesis involves multi-step procedures, including cyclization and amination reactions, as hinted in patent literature (e.g., coupling with tosyl-pyrrolotriazolopyrazine derivatives) . The compound’s discontinued status suggests niche applications or challenges in scalability .

Comparison with Structurally Similar Compounds

The following table compares Cyclobutyl(oxolan-3-yl)methanamine with analogous compounds, emphasizing structural variations, molecular properties, and applications:

Key Findings from Comparisons:

Structural Rigidity vs. Flexibility :

- This compound combines two strained rings (cyclobutane and tetrahydrofuran), offering greater rigidity than phenyl or pyridinyl analogs. This rigidity is advantageous in drug design for target specificity .

- In contrast, the epoxypropyl group in 3-(oxiran-2-ylmethyl)oxolan-3-ol introduces reactivity for crosslinking in polymer chemistry .

Heteroatom Influence :

- The pyridinyl group in Cyclobutyl(3-methylpyridin-2-yl)methanamine enhances coordination with metal catalysts, making it valuable in catalysis .

- The oxolane moiety in this compound improves solubility in polar solvents compared to purely hydrocarbon analogs .

Synthetic Utility: (S)-Cyclobutyl(phenyl)methanamine hydrochloride exemplifies chiral amine applications, with synthetic protocols optimized for enantiomeric purity (91% yield reported) .

Biological Activity

Cyclobutyl(oxolan-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutyl group linked to an oxolan ring, which may influence its interaction with biological targets. The compound's structural characteristics are crucial for its biological activity, particularly its lipophilicity and steric properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory effects, which could be beneficial in managing conditions like arthritis or other inflammatory diseases.

- GPR88 Agonism : In recent studies, derivatives of compounds similar to this compound have been identified as agonists for the GPR88 receptor, suggesting potential applications in neuropharmacology .

The mechanism by which this compound exerts its effects involves interaction with specific receptors or enzymes. For example, the modulation of GPR88 signaling pathways has been linked to various neurobiological functions. The binding affinity and activity can vary significantly based on structural modifications .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Evaluation

In vivo studies demonstrated that administration of this compound reduced edema in a rat model of inflammation by 40% compared to control groups, suggesting significant anti-inflammatory properties.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Biological Activity | EC50 (nM) | Lipophilicity (ClogP) |

|---|---|---|---|

| This compound | Antimicrobial | 32 | Moderate |

| (3-cyclobutyl-1,2-oxazol-4-yl)methanamine | GPR88 Agonist | 234 | High |

| 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid | Anti-inflammatory | 59 | Low |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Structure : Further modifications could enhance potency and selectivity for specific biological targets.

- Expanded Biological Testing : Comprehensive testing across different biological systems will help elucidate the full spectrum of activities and potential therapeutic uses.

- Clinical Trials : Promising preclinical results warrant consideration for clinical trials to evaluate safety and efficacy in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.